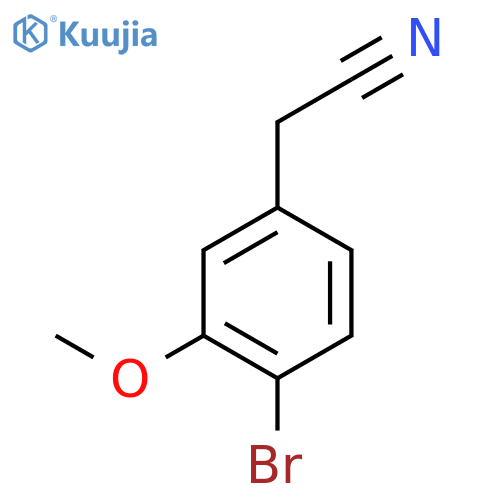Cas no 113081-50-8 (2-(4-bromo-3-methoxyphenyl)acetonitrile)

113081-50-8 structure
商品名:2-(4-bromo-3-methoxyphenyl)acetonitrile
2-(4-bromo-3-methoxyphenyl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(4-bromo-3-methoxyphenyl)acetonitrile
- (4-Bromo-3-methoxyphenyl)acetonitrile
- Benzeneacetonitrile, 4-bromo-3-methoxy-
- 4-Bromo-3-methoxyphenylacetonitrile
- CS-0202569
- AITZSRHOUYDLOM-UHFFFAOYSA-N
- EN300-1893272
- DB-337637
- AS-37968
- SCHEMBL10345419
- 4-Bromo-3-methoxybenzeneacetonitrile
- MFCD06797367
- 113081-50-8
- DTXSID701289949
- AKOS024225091
-
- MDL: MFCD06797367
- インチ: InChI=1S/C9H8BrNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3
- InChIKey: AITZSRHOUYDLOM-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=CC(=C1)CC#N)Br
計算された属性
- せいみつぶんしりょう: 224.97894
- どういたいしつりょう: 224.97893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- PSA: 33.02
2-(4-bromo-3-methoxyphenyl)acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB447263-1 g |
2-(4-Bromo-3-methoxyphenyl)acetonitrile, 95%; . |
113081-50-8 | 95% | 1g |
€148.90 | 2023-07-18 | |
| abcr | AB447263-5 g |
2-(4-Bromo-3-methoxyphenyl)acetonitrile, 95%; . |
113081-50-8 | 95% | 5g |
€359.00 | 2023-07-18 | |
| Enamine | EN300-1893272-10.0g |
2-(4-bromo-3-methoxyphenyl)acetonitrile |
113081-50-8 | 95% | 10g |
$434.0 | 2023-06-02 | |
| Enamine | EN300-1893272-1.0g |
2-(4-bromo-3-methoxyphenyl)acetonitrile |
113081-50-8 | 95% | 1g |
$50.0 | 2023-06-02 | |
| Enamine | EN300-1893272-0.1g |
2-(4-bromo-3-methoxyphenyl)acetonitrile |
113081-50-8 | 95% | 0.1g |
$19.0 | 2023-09-18 | |
| Enamine | EN300-1893272-2.5g |
2-(4-bromo-3-methoxyphenyl)acetonitrile |
113081-50-8 | 95% | 2.5g |
$114.0 | 2023-09-18 | |
| Aaron | AR009MKD-250mg |
2-(4-Bromo-3-methoxyphenyl)acetonitrile |
113081-50-8 | 98% | 250mg |
$10.00 | 2025-01-23 | |
| abcr | AB447263-5g |
2-(4-Bromo-3-methoxyphenyl)acetonitrile, 95%; . |
113081-50-8 | 95% | 5g |
€359.00 | 2023-09-03 | |
| Ambeed | A101535-5g |
2-(4-Bromo-3-methoxyphenyl)acetonitrile |
113081-50-8 | 98% | 5g |
$213.0 | 2024-04-26 | |
| Enamine | EN300-1893272-10g |
2-(4-bromo-3-methoxyphenyl)acetonitrile |
113081-50-8 | 95% | 10g |
$434.0 | 2023-09-18 |
2-(4-bromo-3-methoxyphenyl)acetonitrile 関連文献
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
113081-50-8 (2-(4-bromo-3-methoxyphenyl)acetonitrile) 関連製品
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:113081-50-8)2-(4-bromo-3-methoxyphenyl)acetonitrile

清らかである:99%/99%
はかる:5g/25g
価格 ($):192.0/700.0